methyl (1R,4aR,10aR)-6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate
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Overview
Description
Methyl (1R,4aR,10aR)-6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate is a complex organic compound with a unique structure It contains multiple rings and functional groups, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4aR,10aR)-6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods often focus on optimizing the efficiency and cost-effectiveness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4aR,10aR)-6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Methyl (1R,4aR,10aR)-6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules and potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1R,4aR,10aR)-6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,4aR,10aR)-1,4a-dimethyl-6-nitro-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate: Similar structure but with a nitro group instead of a hydroxy group.
Methyl (1R,4aR,10aR)-6-methoxy-1,4a-dimethyl-1,2,3,4,4a,10a-hexahydrophenanthrene-1-carboxylate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of methyl (1R,4aR,10aR)-6-hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate lies in its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H24O3 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
methyl (1R,4aR,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C18H24O3/c1-17-9-4-10-18(2,16(20)21-3)15(17)8-6-12-5-7-13(19)11-14(12)17/h5,7,11,15,19H,4,6,8-10H2,1-3H3/t15-,17+,18-/m1/s1 |
InChI Key |
HRZWXLUBKWXXNM-BPQIPLTHSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)OC |
Origin of Product |
United States |
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